![molecular formula C15H11N5O B5108835 7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5108835.png)
7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, also known as MPTP, is a heterocyclic compound with a unique chemical structure. This compound has gained significant attention in the scientific community due to its potential applications in drug development, particularly in the treatment of neurological disorders such as Parkinson's disease.
作用机制
The exact mechanism of action of 7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is not fully understood, but it is believed to work by inhibiting the activity of monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the breakdown of dopamine, a neurotransmitter that is essential for the proper functioning of the nervous system. By inhibiting the activity of MAO enzymes, this compound increases the levels of dopamine in the brain, which can help to alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of dopamine in the brain, which can help to alleviate the symptoms of Parkinson's disease. This compound has also been shown to have anti-inflammatory and anti-cancer properties, which may be due to its ability to inhibit the activity of MAO enzymes. Additionally, this compound has been shown to have neuroprotective properties, which may help to prevent the degeneration of neurons in the brain.
实验室实验的优点和局限性
One of the main advantages of 7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is its unique chemical structure, which makes it a promising candidate for drug development. Additionally, this compound has been extensively studied, and its mechanism of action is well-understood. However, there are also some limitations to using this compound in lab experiments. For example, this compound is a toxic compound that can cause significant damage to the nervous system if not handled properly. Additionally, the use of this compound in animal studies can be controversial due to its potential to cause harm.
未来方向
There are several future directions for research on 7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. One area of focus is the development of new drugs based on the chemical structure of this compound. Researchers are also interested in exploring the potential use of this compound in the treatment of other neurological disorders such as Alzheimer's disease and multiple sclerosis. Additionally, there is ongoing research into the potential use of this compound as a tool for studying the nervous system and the mechanisms of neurodegenerative diseases. Finally, researchers are working on developing safer methods for handling and administering this compound in lab experiments.
合成方法
The synthesis of 7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves the reaction of 4-methylphenylhydrazine with 5-amino-1H-pyrido[3,4-b]pyrazin-2(3H)-one in the presence of a suitable catalyst. This reaction leads to the formation of this compound. The purity of the compound can be improved through various purification techniques such as recrystallization, column chromatography, and HPLC.
科学研究应用
7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been extensively studied for its potential applications in drug development. It has been found to have neuroprotective properties, making it a promising candidate for the treatment of Parkinson's disease. This compound has also been studied for its potential use in the treatment of other neurological disorders such as Alzheimer's disease, Huntington's disease, and multiple sclerosis. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, which further expands its potential applications in drug development.
属性
IUPAC Name |
11-(4-methylphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O/c1-10-2-4-11(5-3-10)19-7-6-13-12(14(19)21)8-16-15-17-9-18-20(13)15/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFFQUWSAVVVDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC=NN34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
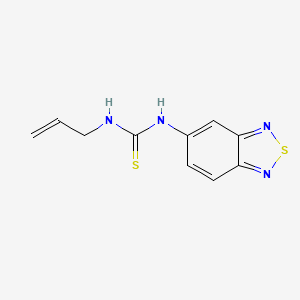
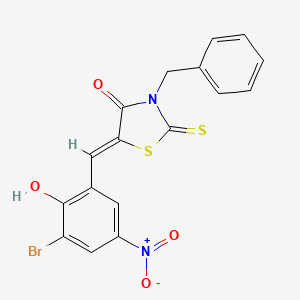
methyl]propanamide](/img/structure/B5108770.png)

![1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5108783.png)
![1-(4-methoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5108796.png)
![5-[(mesitylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5108798.png)
![N-[(3-methylphenyl)(4-methylphenyl)methyl]urea](/img/structure/B5108799.png)
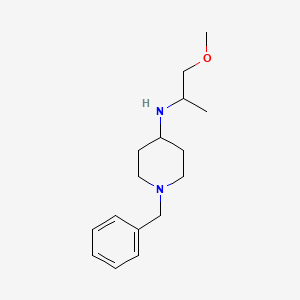
![2-(4-fluorophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5108808.png)
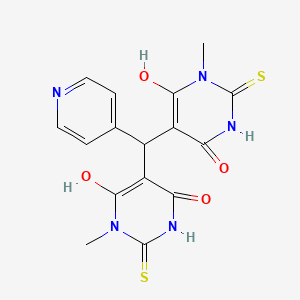
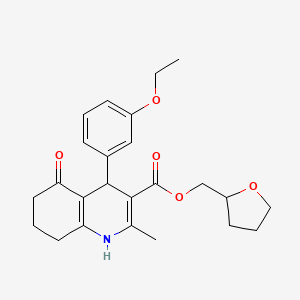
![1-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)-2-pyrrolidinone oxalate](/img/structure/B5108855.png)
![1,5,5-trimethyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]](/img/structure/B5108869.png)
